molecular formula C8H10ClF2NO B3034190 2-(Difluoromethoxy)-5-methylaniline hydrochloride CAS No. 1431962-90-1

2-(Difluoromethoxy)-5-methylaniline hydrochloride

Cat. No.: B3034190
CAS No.: 1431962-90-1
M. Wt: 209.62
InChI Key: KOVBYVUSLGZRNJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-methylaniline hydrochloride is an organic compound that features a difluoromethoxy group and a methylaniline moiety

Scientific Research Applications

2-(Difluoromethoxy)-5-methylaniline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and agrochemicals.

Safety and Hazards

The safety and hazards associated with “2-(Difluoromethoxy)-5-methylaniline hydrochloride” are not known . As with all chemicals, it should be handled with care, using appropriate personal protective equipment, and in accordance with good laboratory practices.

Future Directions

The future directions for the study and use of “2-(Difluoromethoxy)-5-methylaniline hydrochloride” are not clear at this time . This compound could potentially be used in the synthesis of other compounds, or it could have applications in various industries depending on its properties.

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-5-methylaniline hydrochloride typically involves the introduction of the difluoromethoxy group into the aniline structure. One common method involves the reaction of 2,5-dimethylaniline with difluoromethyl ether under specific conditions to yield the desired product. Industrial production methods may involve the use of advanced catalytic processes to optimize yield and purity .

Chemical Reactions Analysis

2-(Difluoromethoxy)-5-methylaniline hydrochloride can undergo various chemical reactions, including:

Comparison with Similar Compounds

2-(Difluoromethoxy)-5-methylaniline hydrochloride can be compared with other similar compounds, such as:

    2-(Trifluoromethoxy)-5-methylaniline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical and biological properties.

    2-(Difluoromethoxy)-4-methylaniline:

Properties

IUPAC Name

2-(difluoromethoxy)-5-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c1-5-2-3-7(6(11)4-5)12-8(9)10;/h2-4,8H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVBYVUSLGZRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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